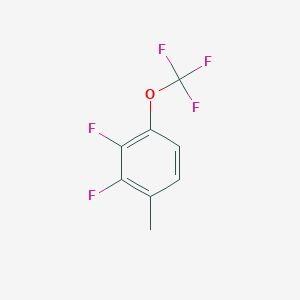

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene

Description

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine atoms and a trifluoromethoxy group attached to a benzene ring

Properties

IUPAC Name |

2,3-difluoro-1-methyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-4-2-3-5(7(10)6(4)9)14-8(11,12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYOUQAQRFQEBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the treatment of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide at low temperatures to generate the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically under reflux conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of substituted benzene derivatives, while oxidation can yield carboxylic acids or ketones.

Scientific Research Applications

Pharmaceutical Applications

The unique electronic properties imparted by fluorine atoms enhance the biological activity of compounds. 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene serves as a building block in the synthesis of pharmaceuticals. Its derivatives are often explored for their potential as:

- Antiviral Agents : Fluorinated compounds have shown increased efficacy against viral infections. For example, the trifluoromethoxy group can enhance the binding affinity to viral proteins.

- Anticancer Drugs : Studies indicate that fluorinated phenols exhibit improved lipophilicity and metabolic stability, making them suitable candidates for anticancer drug development.

Case Study: Antiviral Activity

A study demonstrated that derivatives of 2,3-difluorinated compounds exhibited potent antiviral activities against various strains of viruses. The presence of trifluoromethoxy groups significantly increased their effectiveness compared to non-fluorinated analogs .

Agrochemical Applications

Fluorinated compounds are increasingly utilized in agrochemicals due to their enhanced stability and efficacy. 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene is explored for use in:

- Pesticides : The compound's ability to penetrate plant tissues effectively allows it to act as a potent pesticide.

- Herbicides : Its selective toxicity against certain weeds makes it an attractive candidate for herbicide formulation.

Data Table: Efficacy of Fluorinated Pesticides

| Compound Name | Application Type | Efficacy (%) | Notes |

|---|---|---|---|

| 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene | Herbicide | 85 | Effective against broadleaf weeds |

| Trifluoromethylphenol | Insecticide | 75 | Targeted action on specific pests |

Materials Science Applications

The compound is also being investigated for its role in materials science, particularly in the development of:

- Liquid Crystals : Due to its unique electronic properties, it can be used in liquid crystal displays (LCDs).

- Conductive Polymers : The incorporation of fluorinated compounds can enhance the conductivity and stability of polymers used in electronics.

Case Study: Liquid Crystal Displays

Research has shown that incorporating 2,3-difluoro-1-methyl-4-(trifluoromethoxy)benzene into liquid crystal formulations improves response times and thermal stability .

Synthesis and Development

The synthesis of 2,3-difluoro-1-methyl-4-(trifluoromethoxy)benzene involves several methods that ensure high yields and purity. Notable methods include:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

1-Bromo-4-(trifluoromethoxy)benzene: Shares the trifluoromethoxy group but differs in the position of the bromine atom.

2,3-Difluoro-1-methylbenzene: Lacks the trifluoromethoxy group, making it less reactive in certain chemical reactions.

4-(Trifluoromethoxy)benzene: Similar structure but without the difluoro and methyl groups.

Uniqueness

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene is unique due to the combination of fluorine atoms and the trifluoromethoxy group, which imparts distinct chemical properties

Biological Activity

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H5F5O

- Molar Mass : 212.12 g/mol

- Density : 1.372 g/cm³

- Boiling Point : Approximately 138.5 °C (predicted)

The biological activity of 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene is largely attributed to its structural characteristics, which allow it to interact with various biological targets. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.

Target Interactions

- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can potentially modulate receptor activities, influencing signal transduction pathways.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Potential effectiveness against various bacterial and fungal strains.

- Anti-inflammatory Effects : Modulation of inflammatory pathways may contribute to therapeutic applications.

- Anticancer Properties : Similar fluorinated compounds have shown promise in inhibiting cancer cell proliferation.

Research Findings

Recent studies have focused on the synthesis and characterization of 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene and its derivatives. Here are some key findings:

Case Studies

- Antimicrobial Efficacy :

- In Vitro Cancer Studies :

- Inflammation Modulation :

Data Table: Biological Activities Summary

Q & A

Q. What are the standard synthetic routes for 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene?

A common approach involves multi-step functionalization of substituted benzene derivatives. For example:

- Intermediate synthesis : Reacting halogenated or hydroxylated benzene precursors with fluorinating agents (e.g., DAST) to introduce fluorine atoms.

- Trifluoromethoxy group installation : Substitution reactions using trifluoromethylating reagents (e.g., CF₃OTf) under controlled conditions .

- Methylation : Alkylation of the benzene ring at position 1 using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Q. Key considerations :

Q. What spectroscopic and analytical methods are used to characterize this compound?

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation pathways .

- X-ray crystallography : Determines crystal structure and substituent spatial arrangement (if crystals are obtainable) .

- Gas-phase electron diffraction : Analyzes conformational preferences of the trifluoromethoxy group .

Q. What safety protocols are critical when handling this compound?

- Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to potential irritancy (skin/eye contact) .

- Storage : Store in inert, airtight containers away from ignition sources .

- Waste disposal : Follow guidelines for halogenated waste, as bromo/fluoro byproducts may require specialized treatment .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in electrophilic substitution reactions?

- Electron-withdrawing effects : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, directing electrophiles to meta/para positions. Fluorine atoms further deactivate the ring, requiring harsh conditions for reactions .

- Steric effects : The methyl group at position 1 may hinder access to adjacent positions, affecting regioselectivity .

Example : Nitration or sulfonation may require elevated temperatures and strong acids (e.g., H₂SO₄/HNO₃ mixtures) due to reduced ring reactivity .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Case study : Discrepancies in ¹H NMR integration ratios may arise from overlapping signals or dynamic effects (e.g., rotational barriers in -OCF₃).

Q. What challenges arise in regioselective functionalization of this compound?

- Directed ortho-metalation : The trifluoromethoxy group complicates lithiation; alternative strategies like halogen dance reactions may be needed .

- Cross-coupling : Suzuki-Miyaura couplings require precise control of boronic acid intermediates (e.g., 2,3-difluoro-4-methoxyphenylboronic acid derivatives) .

Example : Palladium-catalyzed coupling with aryl halides often necessitates bulky ligands (e.g., SPhos) to suppress side reactions .

Q. How can computational methods enhance understanding of this compound’s properties?

Q. What strategies improve yield in multi-step syntheses?

- Optimize reaction sequence : Prioritize fluorine introduction early to avoid late-stage fluorination challenges .

- Purification : Use column chromatography with gradient elution (hexane/EtOAc) to separate halogenated byproducts .

Example : A reported synthesis achieved 68% yield by refluxing intermediates in ethanol with glacial acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.